3-Ethyl-1-methylindoline
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Overview
Description
3-Ethyl-1-methylindoline is a derivative of indole, a significant heterocyclic compound known for its presence in various natural products and pharmaceuticals. Indole derivatives, including this compound, are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-methylindoline typically involves the alkylation of indoline derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . Another approach includes the Heck alkylation of an intermediate ketone enolate, followed by transformation into the desired indoline derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1-methylindoline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding indole-3-carboxylic acids.
Reduction: Formation of indoline derivatives.
Substitution: Electrophilic substitution reactions at the indole nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
3-Ethyl-1-methylindoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methylindoline involves its interaction with specific molecular targets and pathways. It binds to multiple receptors with high affinity, influencing various biological processes. For instance, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
Indole: The parent compound with a wide range of biological activities.
1-Methylindole: Similar structure but lacks the ethyl group.
3-Ethylindole: Similar structure but lacks the methyl group.
Uniqueness: 3-Ethyl-1-methylindoline is unique due to the presence of both ethyl and methyl groups, which may enhance its biological activity and specificity compared to other indole derivatives .
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-ethyl-1-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C11H15N/c1-3-9-8-12(2)11-7-5-4-6-10(9)11/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
HFVFAXGTMHTUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(C2=CC=CC=C12)C |
Origin of Product |
United States |
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